1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a thiophene ring substituted with a methyl group, a pyridopyrimidine moiety, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Methylation: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Pyridopyrimidine Synthesis: The pyridopyrimidine moiety can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable amine.
Coupling Reaction: The final step involves coupling the methylthiophene and pyridopyrimidine intermediates using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ethan-1-ol group to form the corresponding ethane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted pyridopyrimidine derivatives.
Scientific Research Applications
1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme interactions and signaling pathways.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-thienyl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol: Similar structure but lacks the methyl group on the thiophene ring.
1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol: Similar structure but with a propanol group instead of ethan-1-ol.
Uniqueness
1-(3-methylthiophen-2-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the thiophene ring can influence its electronic properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-3-5-20-13(9)12(19)7-16-14-10-2-4-15-6-11(10)17-8-18-14/h2-6,8,12,19H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONYLAJWYFMWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC2=NC=NC3=C2C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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